N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines, characterized by a fused pyrimidine and furan structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.
This compound can be synthesized through various organic reactions involving starting materials such as 1,3-dimethyluracil derivatives and furan-2-carboxylic acid. The synthesis typically involves multistep processes that may include condensation reactions and cyclization steps.
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is classified as a nitrogen-containing heterocyclic compound. Its classification can be further detailed as follows:
The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typical conditions include:
The molecular structure of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide can be described by the following characteristics:
The structural data can be represented in various formats:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4 |
| Molecular Weight | 286.26 g/mol |
| InChI Key | FZKXKQFZJQXJQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C(=O)C1=C(O)C=CC=C1)C(=O)N(C)C |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide involves interaction with biological targets such as enzymes or receptors:
Data from biological assays indicate potential therapeutic effects such as anti-inflammatory and anticancer activities.
The physical properties of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide include:
Chemical properties include:
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide has several scientific applications:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1